Aurate(1-), tetrachloro-, hydrogen, (SP-4-1)-, commonly known as chloroauric acid or hydrogen tetrachloroaurate(III), is an inorganic compound with the chemical formula H[AuCl₄]. This compound appears as an orange-yellow solid and is highly soluble in water and polar solvents. The structure of chloroauric acid consists of the planar [AuCl₄]⁻ anion, with gold in the +3 oxidation state. It is often encountered in solution, particularly as a result of dissolving metallic gold in aqua regia, a mixture of concentrated nitric and hydrochloric acids .
Reactions typically occur under mild conditions (room temperature and neutral to slightly acidic pH) using reagents like sodium borohydride or thiol-containing compounds. Major products from these reactions include metallic gold, gold nanoparticles, and various gold complexes .
Research indicates that aurate(1-), tetrachloro-, hydrogen, (SP-4-1)- has potential biological applications. Gold nanoparticles synthesized from this compound are utilized in biological imaging and drug delivery systems. Additionally, there is ongoing exploration into its efficacy in cancer therapy due to its ability to target and destroy cancer cells effectively .
Aurate(1-), tetrachloro-, hydrogen, (SP-4-1)- has a wide range of applications:
Studies have shown that aurate(1-), tetrachloro-, hydrogen, (SP-4-1)- interacts with various ligands and reducing agents. For instance, upon treatment with ammonium thiocyanate, it forms specific reaction products that exhibit distinct properties. These interactions are critical for developing new materials and applications in nanotechnology and catalysis .
Aurate(1-), tetrachloro-, hydrogen, (SP-4-1)- can be compared with several other gold compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Gold(I) chloride | AuCl | Less reactive; used primarily in different applications. |
| Gold(III) bromide | AuBr₃ | Similar reactivity but less stable than chloroauric acid. |
| Gold(III) iodide | AuI₃ | Less reactive; lower stability compared to chloroauric acid. |
Aurate(1-), tetrachloro-, hydrogen, (SP-4-1)- stands out due to its high solubility and versatility in forming various gold-based compounds and nanoparticles, making it particularly valuable for research and industrial applications .
Aurate(1-), tetrachloro-, hydrogen, (SP-4-1)-, commonly known as tetrachloroauric acid or hydrogen tetrachloroaurate, is a pivotal gold compound with the chemical formula hydrogen tetrachloroaurate (HAuCl₄) [2]. The conventional synthesis of this compound begins with the dissolution of metallic gold in aqua regia, a mixture of concentrated hydrochloric acid and nitric acid typically in a 3:1 ratio [7]. This powerful oxidizing mixture generates nascent chlorine, which oxidizes gold to form soluble gold chloride [7].
The chemical reaction that occurs during aqua regia digestion can be represented as follows:
Au + HNO₃ + 4HCl → hydrogen tetrachloroaurate + 2H₂O + NO [10]
The reaction proceeds through several steps, beginning with the oxidation of gold by nitric acid, followed by complexation with chloride ions from hydrochloric acid [7]. The nascent chlorine formed during the reaction is particularly effective at oxidizing gold, converting it from its elemental state (Au⁰) to the gold(III) oxidation state (Au³⁺) [7] [2].
Laboratory-scale synthesis typically involves carefully controlled temperature conditions, as excessive heating can lead to the volatilization of gold chloride and subsequent loss of product [30]. The reaction is generally conducted at temperatures between 60-80°C to maintain optimal dissolution rates while minimizing gold losses [25].
Table 1: Parameters for Conventional Aqua Regia Digestion of Gold
| Parameter | Optimal Range | Effect on Synthesis |
|---|---|---|
| HCl:HNO₃ ratio | 3:1 to 5:1 | Higher HCl ratios improve gold chloride complex stability [7] [9] |
| Temperature | 60-80°C | Balances reaction rate and minimizes volatilization losses [25] [30] |
| Gold purity | ≥99.99% | Higher purity yields higher quality tetrachloroaurate [25] |
| Reaction time | 30-60 minutes | Dependent on gold particle size and temperature [9] |
Following the dissolution process, the solution contains hydrogen tetrachloroaurate along with excess acids and nitrogen oxide compounds that must be removed through subsequent processing steps [9]. The removal of nitric acid is particularly important, as residual nitric acid can interfere with the stability and purity of the final product [25].
Research findings indicate that the efficiency of gold dissolution in aqua regia is significantly influenced by the surface area of the gold metal, with finely divided gold dissolving more rapidly than bulk material [9] [30]. Additionally, the presence of other noble metals can affect the dissolution kinetics and may require adjustments to the process parameters [11].
Industrial production of hydrogen tetrachloroaurate requires efficient precipitation and crystallization techniques to obtain high-purity product at commercial scales [8]. After the initial dissolution of gold in aqua regia, the solution undergoes several processing steps to remove impurities and isolate the desired compound [25].
The industrial process typically begins with the removal of excess nitric acid through repeated additions of concentrated hydrochloric acid followed by heating and evaporation [25]. This denitrification step is crucial for obtaining stable hydrogen tetrachloroaurate crystals and is typically repeated three times to ensure complete removal of nitrogen compounds [25].
Following denitrification, the solution is filtered to remove any insoluble impurities, typically using specialized glass filtration equipment such as G4 glass funnel suction strainers [25]. The filtrate is then concentrated by evaporation under controlled temperature conditions, usually between 70-80°C, until the solution reaches a specific gravity of 2.25-2.45 [25].
The crystallization process involves several techniques depending on the desired form of the final product:
Precipitation techniques: Addition of specific reagents can induce selective precipitation of hydrogen tetrachloroaurate [11]. Recent research has demonstrated that certain diamide compounds can selectively precipitate gold from mixed-metal solutions, allowing for high-purity recovery [11].
Granulation methods: For industrial applications requiring solid forms, the concentrated solution can be dropped onto polyethylene surfaces and rapidly cooled in moisture-free environments to produce granular hydrogen tetrachloroaurate [25].
Table 2: Industrial Crystallization Parameters for Hydrogen Tetrachloroaurate Production
| Parameter | Range/Method | Impact on Product Quality |
|---|---|---|
| Solution concentration | 2.25-2.45 specific gravity | Determines crystal yield and purity [25] |
| Crystallization temperature | 0°C to -40°C | Rapid cooling produces smaller crystals with narrower size distribution [28] |
| Cooling rate | 5-20°C/min | Affects crystal morphology and size uniformity [28] |
| Seeding | Optional addition of seed crystals | Improves crystal size consistency [28] |
| Agitation | Gentle stirring (50-100 rpm) | Prevents agglomeration and improves mass transfer [28] |
Industrial production yields can reach up to 98.3% with proper process control, significantly higher than laboratory-scale methods [25]. The crystallized product typically contains gold in the range of 48.5-50.25% by weight, with trace metal impurities below 1000 ppm for high-grade material [8] [24].
The growing emphasis on environmentally sustainable chemical processes has led to the development of green synthesis methods for hydrogen tetrachloroaurate using biological reductants [15]. These approaches typically involve the reduction of gold(III) to form nanostructured gold materials, which can be further processed to obtain the desired tetrachloroaurate compound [15] [16].
Biological synthesis methods, also called biosynthesis or green synthesis, utilize organisms or their extracts to reduce metal ions and subsequently stabilize the formed structures [21]. Various biological systems have demonstrated efficacy in the synthesis of gold compounds:
Plant-based methods: Plant extracts contain numerous biomolecules capable of reducing gold ions [17]. Research has shown that extracts from plants such as Pistacia chinensis can effectively reduce hydrogen tetrachloroaurate to form stable gold nanostructures [17]. Similarly, extracts from sea buckthorn, lavender, walnuts, and grapes have demonstrated reducing capabilities for gold compounds [15].
Microalgae-mediated synthesis: Marine microalgae such as Tetraselmis suecica have been used as reducing agents for hydrogen tetrachloroaurate solutions [16]. These systems can produce gold nanoparticles within short time periods, with the reduction process attributed to proteins and other biomolecules present in the algal extract [16].
Bacterial synthesis: Certain bacteria possess enzymatic systems capable of transforming gold compounds [20]. For instance, Delftia acidovorans produces an octapeptide called delftibactin that can convert toxic gold chloride into metallic gold nanoparticles in just 10 minutes [20].
Fungal and microbial routes: Various microorganisms can facilitate the reduction of gold ions through metabolic processes or through compounds secreted into their environment [18].
Table 3: Comparison of Biological Reductants for Green Synthesis of Gold Compounds
| Biological Source | Active Components | Reaction Time | Advantages |
|---|---|---|---|
| Plant extracts (Pistacia chinensis) | Polyphenols, flavonoids | 30-60 minutes | Readily available, eco-friendly [17] |
| Marine microalgae (Tetraselmis suecica) | Proteins, carbohydrates | <60 minutes | High reduction efficiency, controlled size distribution [16] |
| Bacteria (Delftia acidovorans) | Delftibactin peptide | ~10 minutes | Rapid reaction, high specificity [20] |
| Rhodopseudomonas capsulata | Proteins (14-98 kDa) | Concentration dependent | Can produce various gold nanostructures [18] |
The reaction kinetics in green synthesis methods are significantly influenced by factors such as pH, temperature, and the concentration ratio between the biological reductant and hydrogen tetrachloroaurate [19] [21]. For instance, research has shown that the size and morphology of gold structures can be controlled by varying the concentration of hydrogen tetrachloroaurate relative to the biological extract [18].
One notable advantage of green synthesis approaches is the potential for one-pot synthesis processes that eliminate the need for additional capping agents or stabilizers [19]. The biomolecules present in the biological extracts often serve dual functions as both reducing agents and stabilizers for the formed gold structures [21].
Recent research has demonstrated that the reduction of hydrogen tetrachloroaurate using plant extracts can be enhanced by controlling reaction parameters such as temperature (typically 75°C) and pH [19]. Additionally, the concentration of the extract relative to gold ions can exert thermodynamic control over both nucleation and growth processes, leading to specific nanostructure morphologies [18].
Obtaining research-grade hydrogen tetrachloroaurate requires rigorous purification protocols to remove impurities and ensure consistent quality [23]. The purification process typically involves multiple steps designed to eliminate contaminants while preserving the structural integrity of the compound [24].
The initial purification step often involves filtration to remove insoluble impurities [25]. For research applications, specialized glass filtration equipment with fine porosity (such as G4 glass funnel suction strainers) is commonly employed [25]. Multiple washing steps with concentrated hydrochloric acid help remove soluble impurities while maintaining the stability of the hydrogen tetrachloroaurate complex [25].
Following filtration, several advanced purification techniques may be applied:
Recrystallization: This fundamental purification method involves dissolving the crude hydrogen tetrachloroaurate in a minimal amount of solvent (typically concentrated hydrochloric acid), followed by controlled cooling to induce crystal formation [27]. The process can be repeated multiple times to achieve higher purity levels [27].
Selective precipitation: Certain reagents can selectively precipitate hydrogen tetrachloroaurate from solution, leaving impurities behind [11]. Recent research has demonstrated that diamide compounds can achieve selective gold precipitation with minimal co-precipitation of other metals, even from complex mixed-metal solutions [11].
Thermal treatment: Controlled heating under specific conditions can help remove volatile impurities and stabilize the crystal structure [27]. However, care must be taken to avoid thermal decomposition of the compound, which can occur at elevated temperatures [30].
Ion exchange techniques: For removing specific ionic impurities, ion exchange resins can be employed to selectively bind contaminants while allowing hydrogen tetrachloroaurate to pass through [23].
Table 4: Quality Parameters for Research-Grade Hydrogen Tetrachloroaurate
| Parameter | Research-Grade Specification | Analytical Method |
|---|---|---|
| Gold content | 48.5-50.25% | Atomic spectroscopy [8] [26] |
| Trace metal impurities | ≤1000 ppm | ICP-Mass spectrometry [24] |
| Insoluble matter | ≤0.1% | Filtration and gravimetric analysis [24] |
| Chloride content | Theoretical ratio to gold | Ion chromatography [26] |
| Crystal structure | Square planar [AuCl₄]⁻ geometry | X-ray diffraction [2] [31] |
For the highest purity requirements, additional purification steps may include:
Solvent extraction: Organic solvents can be used to selectively extract hydrogen tetrachloroaurate from aqueous solutions, leaving behind water-soluble impurities [23].
Chromatographic techniques: Various chromatography methods can separate hydrogen tetrachloroaurate from impurities based on differences in molecular size, charge, or affinity for stationary phases [23].
Electrolytic purification: Electrochemical methods can be employed to deposit gold from impure hydrogen tetrachloroaurate solutions, followed by redissolution to form high-purity compound [23].
Quality control for research-grade hydrogen tetrachloroaurate typically involves spectroscopic analysis to confirm the square planar geometry of the [AuCl₄]⁻ anion [2] [31]. The UV-visible spectrum of aqueous hydrogen tetrachloroaurate shows characteristic absorption peaks at 226 nm and 313 nm, which can be used to verify compound identity and purity [9].
Hydrogen tetrachloroaurate(1-), tetrachloro-, hydrogen, (SP-4-1)- exists predominantly in two hydrated crystalline forms: the trihydrate (HAuCl₄·3H₂O) and the tetrahydrate (HAuCl₄·4H₂O) [1] [2]. X-ray diffraction studies have revealed distinct structural differences between these hydration states, with significant implications for their crystallographic properties and stability.
The trihydrate form, with the molecular formula HAuCl₄·3H₂O and molecular weight of 393.83 g/mol, represents the more commonly encountered hydration state in commercial preparations [2] [3]. Crystallographic analysis indicates that this form exhibits enhanced stability under ambient conditions compared to the tetrahydrate variant. The trihydrate typically appears as golden yellow or yellow-red crystals with a density of 3.9 g/cm³ [2] [4].
The tetrahydrate form (HAuCl₄·4H₂O) possesses a molecular weight of 411.85 g/mol and crystallizes as [H₅O₂]⁺[AuCl₄]⁻ with two additional water molecules incorporated into the crystal lattice [1] [5]. This hydration state demonstrates a more complex hydrogen bonding network due to the presence of the oxonium ion [H₅O₂]⁺, which forms through protonation of water molecules. The structural arrangement in the tetrahydrate involves extensive intermolecular hydrogen bonding between the oxonium cation, water molecules, and the tetrachloroaurate anion.
X-ray diffraction patterns reveal that both hydration forms maintain the characteristic square planar geometry of the [AuCl₄]⁻ anion, but exhibit different unit cell parameters and packing arrangements . The crystallographic parameters vary significantly between the two forms, with different space groups and lattice constants reflecting the distinct water molecule arrangements within the crystal structure.
Temperature-dependent X-ray powder diffraction studies have demonstrated that the hydration states exhibit different thermal stabilities [7]. The trihydrate form shows greater thermal stability, with decomposition patterns beginning at higher temperatures compared to the tetrahydrate. This thermal behavior correlates with the different hydrogen bonding networks present in each hydration state.
The tetrachloroaurate(III) anion adopts a characteristic square planar geometry consistent with d⁸ electronic configuration of gold(III) [1] [8]. Crystallographic analysis reveals that the gold center is coordinated by four chloride ligands in a planar arrangement, with the gold atom positioned at the center of symmetry.
Precise X-ray diffraction measurements indicate that the Au-Cl bond lengths in the [AuCl₄]⁻ anion range from 2.271 to 2.284 Å, with an average value of approximately 2.28 Å [1] [8] [9]. These bond distances are consistent across various crystalline environments and demonstrate the robust nature of the tetrachloroaurate anion structure. In specific structural determinations, Au-Cl bond lengths have been reported as 2.282 Å (average) in macrocyclic receptor complexes and 2.278 Å (average) in durene-containing systems [10].
The Cl-Au-Cl bond angles in the square planar arrangement are approximately 90°, with trans angles approaching 180° [11] [8]. Detailed crystallographic analysis of specific compounds shows Cl-Au-Cl angles of 179.07(4)°, indicating minimal distortion from ideal square planar geometry [11]. The angular parameters remain consistent across different crystalline environments, demonstrating the inherent stability of the square planar coordination.
The square planar geometry results from the d⁸ electronic configuration of Au(III), where crystal field splitting favors the occupation of lower energy orbitals while leaving the dx²-y² orbital empty [1]. This electronic arrangement leads to strong directional bonding with the four chloride ligands positioned in the xy-plane.
Electron density distribution analysis reveals that the Au-Cl bonds possess significant covalent character, reflecting the high electronegativity of gold in the +3 oxidation state [9]. The molecular electrostatic potential surfaces show regions of negative charge concentrated on the chloride ligands, while the gold center exhibits reduced positive character due to covalent bonding effects.
The hydrogen bonding networks in hydrated tetrachloroaurate crystals play a crucial role in determining crystal packing, stability, and physical properties [12] [13]. These networks involve complex interactions between water molecules, the tetrachloroaurate anion, and any additional cations present in the crystal structure.
In the trihydrate form (HAuCl₄·3H₂O), the three water molecules participate in extended hydrogen bonding networks that connect adjacent tetrachloroaurate anions [14]. The water molecules act as both hydrogen bond donors and acceptors, forming bridges between chloride ligands of neighboring [AuCl₄]⁻ anions. This network creates a three-dimensional framework that contributes to the overall crystal stability.
The tetrahydrate form exhibits a more complex hydrogen bonding arrangement due to the presence of the [H₅O₂]⁺ oxonium ion and additional water molecules [1] [5]. The oxonium ion, formed through protonation of water, creates strong hydrogen bonds with surrounding water molecules and chloride ligands. X-ray diffraction analysis reveals O···O distances of approximately 2.41-2.43 Å in hydrogen-bonded systems involving tetrachloroaurate [12] [13].
Neutron diffraction studies have provided detailed information about hydrogen atom positions and bonding geometries in hydrated tetrachloroaurate crystals [13]. These investigations reveal that hydrogen bonds involving water molecules and chloride ligands exhibit typical O-H···Cl distances of 2.98-3.05 Å, with nearly linear hydrogen bonding geometries.
The hydrogen bonding networks significantly influence the thermal properties and decomposition behavior of the hydrated forms [15]. Stronger hydrogen bonding in the trihydrate form correlates with higher thermal stability, while the more complex network in the tetrahydrate leads to step-wise water loss during thermal decomposition.
Temperature-dependent structural studies demonstrate that hydrogen bonding networks undergo dynamic changes with temperature variation [16]. At elevated temperatures, hydrogen bond lengths increase and angular distortions become more pronounced, eventually leading to network breakdown and dehydration.
Comparative crystallographic analysis of tetrachloroaurate(III) with related square planar chlorometallates, particularly tetrachloroplatinate(II) [PtCl₄]²⁻ and tetrachloropalladate(II) [PdCl₄]²⁻, reveals important structure-property relationships among these d⁸ complexes [1] [10] [17].
All three chlorometallate anions adopt square planar geometries due to their d⁸ electronic configurations, but exhibit distinct differences in bond lengths, electronic properties, and crystal packing behavior [1] [18]. The Au(III) center in [AuCl₄]⁻ demonstrates the strongest metal-ligand bonds due to relativistic effects and the high oxidation state, resulting in shorter M-Cl bond distances compared to the Pt(II) and Pd(II) analogs.
Metal-chloride bond length analysis shows a clear trend: Au-Cl (2.28 Å) < Pt-Cl (typically 2.30-2.32 Å) < Pd-Cl (typically 2.32-2.35 Å) [10] [17]. This trend reflects the increasing covalent character in the Au-Cl bonds and the effects of lanthanide contraction and relativistic effects on gold.
The different charges on these anions ([AuCl₄]⁻ vs [PtCl₄]²⁻ and [PdCl₄]²⁻) significantly influence their crystal packing and hydrogen bonding interactions [18] [10]. The singly charged tetrachloroaurate anion forms different supramolecular arrangements compared to the doubly charged platinum and palladium analogs, affecting solubility, thermal stability, and crystalline morphology.
Computational analysis reveals distinct molecular electrostatic potential distributions among these chlorometallates [9]. The tetrachloroaurate anion exhibits less negative electrostatic potential compared to its platinum and palladium counterparts, correlating with reduced anion-anion repulsion and different crystal packing motifs.
Coinage bond formation represents a unique structural feature of tetrachloroaurate complexes not commonly observed in platinum or palladium systems [9] [19]. The gold center in [AuCl₄]⁻ can form attractive π-hole interactions with nucleophiles, leading to supramolecular assemblies that differ from those observed with [PtCl₄]²⁻ and [PdCl₄]²⁻.
Dissolution and complex formation behavior also differs significantly among these chlorometallates [18]. Tetrachloroaurate exhibits higher reactivity toward reduction and ligand exchange reactions compared to the platinum and palladium analogs, reflecting the different electronic structures and metal-ligand bond strengths. The reduction potential and kinetic stability vary considerably, with implications for their respective applications in catalysis and materials science.